![molecular formula C18H15FN6OS B2641470 1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 1903385-33-0](/img/structure/B2641470.png)
1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
説明
1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a synthetic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a thiophen-3-yl group at position 6, a fluorobenzyl group at position 1, and a urea-linked methyl group at position 2. This structure combines heterocyclic motifs known for pharmacological relevance, including kinase inhibition and metabolic stability . The compound’s design leverages fluorine’s electronegativity and the thiophene’s aromaticity to enhance target binding and physicochemical properties.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6OS/c19-14-3-1-12(2-4-14)9-20-18(26)21-10-17-23-22-16-6-5-15(24-25(16)17)13-7-8-27-11-13/h1-8,11H,9-10H2,(H2,20,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMSOXYIMJLCCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.
Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophenyl boronic acid or stannane.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is typically introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with an amine or other nucleophile.
Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反応の分析
Types of Reactions: 1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines.
科学的研究の応用
Pharmacological Properties
This compound belongs to the class of triazole derivatives, known for their diverse biological activities. Triazoles, particularly those fused with other heterocycles like pyridazines and thiophenes, have been reported to exhibit:
- Antimicrobial Activity : Compounds containing triazole structures have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as various fungi .
- Anticancer Potential : Recent studies indicate that triazole derivatives can inhibit specific kinases involved in cancer progression. For example, compounds similar to 1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea have been evaluated for their ability to inhibit c-Met kinases, which are implicated in several cancer types .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound:
作用機序
The mechanism of action of 1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazolopyridazine moiety is known to interact with various biological pathways, potentially affecting signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Comparison with Similar Compounds
Structural Features and Substituent Effects
- Core Modifications: The [1,2,4]triazolo[4,3-b]pyridazine scaffold is shared with several bioactive compounds. For example: 2-cyclopentyl-4-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzoic acid (25) () replaces the urea and thiophene with a phenyl group and carboxylic acid. Vebreltinib () incorporates a difluoro-indazole group, enabling tyrosine kinase inhibition. The absence of a urea linker in vebreltinib highlights the target compound’s unique capacity for dual hydrogen bonding .
Fluorine Substituents :
The 4-fluorobenzyl group in the target compound mirrors 1-(6-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)benzo[d]thiazol-2-yl)... (). Fluorine enhances metabolic stability and hydrophobic interactions in both compounds, but the thioether linkage in ’s compound may confer distinct redox sensitivity .Thiophene vs. Other Aromatic Groups :
Replacing thiophen-3-yl with phenyl (as in ) or pyrazole (as in vebreltinib) alters π-π stacking and electronic properties. Thiophene’s sulfur atom may improve binding to cysteine-rich kinase domains compared to phenyl .
Pharmacological Properties
- Solubility and Bioavailability: Compounds with morpholine substituents (e.g., ) exhibit improved solubility due to their polar moieties.
- Metabolic Stability: Fluorine in the target compound and BD767662 () likely slows oxidative metabolism, extending half-life compared to non-fluorinated analogs .
生物活性
1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea (CAS Number: 1903385-33-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 382.4 g/mol. The structure features a triazole moiety fused with a pyridazine ring, which is known to influence biological activity significantly.
Biological Activity Overview
The compound exhibits various biological activities, particularly in the fields of oncology and enzymatic inhibition. The following sections detail specific activities and findings related to this compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of [1,2,4]triazolo[4,3-a]pyrazine have shown significant cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
22i | A549 | 0.83 ± 0.07 |
22i | MCF-7 | 0.15 ± 0.08 |
22i | HeLa | 2.85 ± 0.74 |
Compound 22i was noted for its superior inhibition of c-Met kinase at an IC50 of 48 nM, indicating a promising therapeutic target for cancer treatment .
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key signaling pathways associated with tumor growth and metastasis. The c-Met pathway is particularly relevant as it plays a crucial role in cell proliferation and survival.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives often correlates with their structural features. A review on the pharmacological profiles of 1,2,4-triazoles indicates that modifications to the triazole ring can enhance efficacy against various pathogens and cancer cells . The presence of fluorine atoms and thiophene rings has been associated with increased lipophilicity and improved binding affinity to target proteins.
Case Studies
Several case studies illustrate the application of similar compounds in clinical settings:
- Case Study: Compound 22i - Demonstrated significant antitumor activity in vitro against multiple cancer cell lines with potential for further development as a targeted therapy.
- Case Study: Triazole Derivatives - A series of triazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities, showcasing the versatility of the triazole scaffold .
Q & A
Q. What are the optimal synthetic conditions for preparing 1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea?
Methodological Answer: The synthesis of triazolo-pyridazine derivatives typically involves multi-step reactions. A three-component coupling strategy (e.g., triazole, urea, and thiourea) under controlled temperature conditions (e.g., 60–80°C) can yield structurally similar compounds . Flow-chemistry approaches, such as those used in diphenyldiazomethane synthesis, may improve reproducibility by enabling precise control of reaction parameters (e.g., residence time, temperature gradients) . Key steps include:
- Intermediate purification : Column chromatography or recrystallization to isolate the triazolo-pyridazine core.
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) for urea bond formation.
- Yield optimization : Design of Experiments (DoE) with variables like solvent polarity (e.g., DMF vs. THF) and catalyst loading .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: While direct hazard data for this compound is limited, analogous triazolo-pyridazines require:
- Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical goggles .
- Respiratory protection : Use of fume hoods during synthesis to avoid inhalation of fine particulates .
- Spill management : Avoid drainage contamination; use inert absorbents (e.g., vermiculite) for solid residues .
- Storage : In airtight containers under refrigeration (2–8°C) to prevent decomposition .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- Spectroscopy :
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
Methodological Answer: SAR studies should focus on modifying key pharmacophores:
- Fluorobenzyl group : Replace with other halogens (e.g., Cl, Br) or electron-withdrawing groups to assess impact on target binding .
- Thiophene moiety : Substitute with furan or pyrrole to evaluate heterocyclic π-stacking interactions .
- Urea linker : Test thiourea or sulfonamide analogs for enhanced metabolic stability .
Experimental workflow :
Parallel synthesis : Generate analogs via combinatorial chemistry .
In vitro assays : Measure IC50 values against target enzymes (e.g., kinase inhibition).
Computational modeling : Use molecular docking (AutoDock Vina) to predict binding poses .
Q. What strategies are effective for resolving contradictory data in pharmacological evaluations?
Methodological Answer: Contradictions (e.g., varying IC50 values across studies) may arise from assay conditions or compound stability. Mitigation steps:
Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?
Methodological Answer:
- Dosing routes : Intravenous (IV) vs. oral administration to assess bioavailability .
- Sampling intervals : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Analytical methods : LC-MS/MS quantification with a lower limit of detection (LLOD) ≤1 ng/mL .
Key parameters :
Parameter | Target Value | Method Reference |
---|---|---|
Half-life (t1/2) | ≥4 hours | |
Cmax (oral) | ≥500 ng/mL | |
Protein binding | ≤90% (to avoid off-target effects) |
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data across studies?
Methodological Answer: Reported solubility variations (e.g., in DMSO vs. saline) can be resolved by:
Q. What experimental designs minimize batch-to-batch variability during synthesis?
Methodological Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。